molecular formula C36H40N4O10S2 B15018371 N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B15018371
M. Wt: 752.9 g/mol
InChI Key: AOXZBPPEGAYXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Intermediate Sulfonamides: The initial step involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethoxyphenyl)benzenesulfonamide.

    Acylation Reaction: The intermediate sulfonamide is then reacted with acetic anhydride to introduce the acetyl group, forming N-(2,5-dimethoxyphenyl)-N-acetylbenzenesulfonamide.

    Piperazine Coupling: The acetylated sulfonamide is coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The methoxy groups may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)benzenesulfonamide
  • N-Acetyl-2,5-dimethoxyphenylbenzenesulfonamide
  • Piperazine derivatives with sulfonamide groups

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C36H40N4O10S2

Molecular Weight

752.9 g/mol

IUPAC Name

N-[2-[4-[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(2,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C36H40N4O10S2/c1-47-27-15-17-33(49-3)31(23-27)39(51(43,44)29-11-7-5-8-12-29)25-35(41)37-19-21-38(22-20-37)36(42)26-40(52(45,46)30-13-9-6-10-14-30)32-24-28(48-2)16-18-34(32)50-4/h5-18,23-24H,19-22,25-26H2,1-4H3

InChI Key

AOXZBPPEGAYXDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.